Cas no 1707358-08-4 (1-Benzyl-4-(6-bromopyridin-3-yl)piperazine)

1-Benzyl-4-(6-bromopyridin-3-yl)piperazine is a brominated pyridine derivative featuring a benzylpiperazine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural framework allows for further functionalization, particularly in cross-coupling reactions, due to the reactive bromine substituent. The compound is valuable in medicinal chemistry for the development of bioactive molecules, including potential CNS-targeting agents, owing to the piperazine scaffold's affinity for neurotransmitter receptors. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its well-defined reactivity profile makes it suitable for use in both academic and industrial settings, facilitating the exploration of novel pharmacophores.
1-Benzyl-4-(6-bromopyridin-3-yl)piperazine structure
1707358-08-4 structure
Product Name:1-Benzyl-4-(6-bromopyridin-3-yl)piperazine
CAS No:1707358-08-4
MF:C16H18BrN3
MW:332.23822259903
CID:4703928
Update Time:2025-09-28

1-Benzyl-4-(6-bromopyridin-3-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-4-(6-bromopyridin-3-yl)piperazine
    • FCH3044981
    • AX8326700
    • 1-Benzyl-4-(6-bromopyridin-3-yl)piperazine
    • Inchi: 1S/C16H18BrN3/c17-16-7-6-15(12-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
    • InChI Key: WOYRWTDKOVKIGQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)N1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 331.068
  • Monoisotopic Mass: 331.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 19.4

1-Benzyl-4-(6-bromopyridin-3-yl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029196561-5g
1-Benzyl-4-(6-bromopyridin-3-yl)piperazine
1707358-08-4 95%
5g
$2,484.36 2022-04-02
Alichem
A029196561-10g
1-Benzyl-4-(6-bromopyridin-3-yl)piperazine
1707358-08-4 95%
10g
$3,484.00 2022-04-02
Alichem
A029196561-25g
1-Benzyl-4-(6-bromopyridin-3-yl)piperazine
1707358-08-4 95%
25g
$5,244.76 2022-04-02

Additional information on 1-Benzyl-4-(6-bromopyridin-3-yl)piperazine

Recent Advances in the Study of 1-Benzyl-4-(6-bromopyridin-3-yl)piperazine (CAS: 1707358-08-4)

1-Benzyl-4-(6-bromopyridin-3-yl)piperazine (CAS: 1707358-08-4) is a piperazine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current research efforts.

The compound has been identified as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS). Its structural features, including the bromopyridinyl and benzylpiperazine moieties, make it a versatile scaffold for the development of novel therapeutic agents. Recent publications have explored its role in the modulation of neurotransmitter receptors, including dopamine and serotonin receptors, which are critical targets for treating neurological and psychiatric disorders.

One of the most notable advancements in the study of 1-Benzyl-4-(6-bromopyridin-3-yl)piperazine is its application in the design of selective ligands for G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity and selectivity for specific GPCR subtypes, paving the way for the development of more targeted therapies with reduced side effects. The study utilized computational modeling and in vitro assays to validate the compound's binding interactions, providing valuable insights into its mechanism of action.

In addition to its pharmacological potential, recent research has also investigated the synthetic pathways for 1-Benzyl-4-(6-bromopyridin-3-yl)piperazine. A 2022 paper in Organic Letters described an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. This advancement is particularly relevant for industrial applications, where scalability and cost-effectiveness are critical considerations.

Furthermore, the compound's potential as a lead structure for anticancer agents has been explored. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of 1-Benzyl-4-(6-bromopyridin-3-yl)piperazine exhibit promising cytotoxic activity against cancer cell lines, particularly those resistant to conventional chemotherapy. The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation, suggesting its potential as a novel chemotherapeutic agent.

In conclusion, 1-Benzyl-4-(6-bromopyridin-3-yl)piperazine (CAS: 1707358-08-4) represents a versatile and promising scaffold in medicinal chemistry. Recent studies have elucidated its pharmacological properties, synthetic accessibility, and therapeutic potential, positioning it as a valuable tool for drug discovery. Future research is expected to further explore its applications, particularly in the development of targeted therapies for CNS disorders and cancer.

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